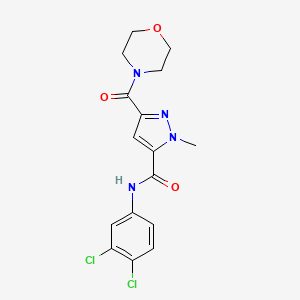![molecular formula C20H15F3O3 B10961120 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10961120.png)
2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate is an organic compound that features a trifluoroethyl group and a naphthalen-2-yloxy moiety attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate typically involves the esterification of 4-[(naphthalen-2-yloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The use of phenyl(2,2,2-trifluoroethyl)iodonium triflate has also been reported for the synthesis of similar trifluoroethyl esters .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalen-2-yloxy moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The naphthalen-2-yloxy moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 3-[(naphthalen-2-yloxy)methyl]benzoate
- 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate
- Trifluoroacetoacetyl-2-naphthalene
Uniqueness
2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate is unique due to the combination of its trifluoroethyl and naphthalen-2-yloxy groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, thermal stability, and resistance to oxidative degradation, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15F3O3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-(naphthalen-2-yloxymethyl)benzoate |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-7-5-14(6-8-16)12-25-18-10-9-15-3-1-2-4-17(15)11-18/h1-11H,12-13H2 |
InChI Key |
JMGDUKUVFJROHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10961037.png)
![methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B10961047.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide](/img/structure/B10961050.png)
![naphthalen-1-ylmethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10961054.png)
![5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961056.png)
![Tetramethyl 5,5'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(3-methylthiophene-2,4-dicarboxylate)](/img/structure/B10961062.png)
![2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10961066.png)
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10961081.png)

![1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B10961105.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B10961109.png)
![N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961112.png)
![4-Methyl-6-(trifluoromethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidine](/img/structure/B10961113.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961116.png)
